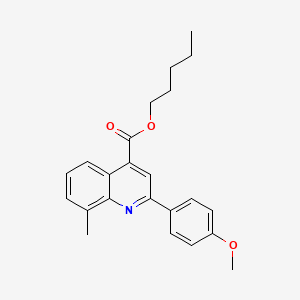![molecular formula C21H21N5 B11622869 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622869.png)
2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-丁基-3-甲基-1-(2-甲基-1H-咪唑-1-基)吡啶并[1,2-a]苯并咪唑-4-腈是一种复杂的有机化合物,具有吡啶并[1,2-a]苯并咪唑核心和多种取代基。
准备方法
合成路线和反应条件
2-丁基-3-甲基-1-(2-甲基-1H-咪唑-1-基)吡啶并[1,2-a]苯并咪唑-4-腈的合成通常涉及多步有机反应。一种常见的合成方法包括:
吡啶并[1,2-a]苯并咪唑核的形成: 可以通过环化反应,使用合适的反应物如2-氨基苯甲腈和合适的醛类。
取代反应: 丁基和甲基的引入可以通过烷基化反应完成,在碱的存在下使用烷基卤化物。
咪唑环的形成: 咪唑环的引入可以通过醛和胺的缩合反应,然后进行环化。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产量和纯度。这可能包括使用连续流反应器,以便更好地控制反应条件并扩大生产规模。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲基上,导致形成相应的醇或酮。
还原: 还原反应可以针对腈基,将其转化为胺。
取代: 咪唑和吡啶并[1,2-a]苯并咪唑环可以发生亲电和亲核取代反应。
常见试剂和条件
氧化: 试剂如高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 在酸性条件下。
还原: 催化氢化,使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH₄)。
取代: 烷基卤化物用于烷基化,卤化试剂如N-溴代琥珀酰亚胺 (NBS) 用于卤化。
主要产物
氧化: 形成醇、酮或羧酸。
还原: 形成伯胺。
取代: 根据所用试剂的不同,形成各种取代衍生物。
科学研究应用
化学
催化: 该化合物可以作为配体在配位化学中使用,形成金属配合物,这些配合物可用作有机反应的催化剂。
材料科学: 其独特的结构使其成为开发有机半导体和其他先进材料的候选者。
生物学和医药
抗菌活性: 咪唑部分以其抗菌特性而闻名,使该化合物成为开发新型抗生素的候选者。
工业
染料和颜料生产: 该化合物的结构允许吸收光线,使其在染料和颜料的生产中非常有用。
高分子科学: 它可以用作单体或添加剂,用于合成具有特定性能的高分子。
作用机制
2-丁基-3-甲基-1-(2-甲基-1H-咪唑-1-基)吡啶并[1,2-a]苯并咪唑-4-腈发挥作用的机制取决于其应用:
生物靶点: 它可以与酶或受体结合,抑制或调节其活性。例如,它可能通过模拟底物或结合活性位点来抑制特定酶。
涉及的途径: 该化合物可能干扰代谢途径、信号转导途径或 DNA 合成,具体取决于其结构和生物系统。
相似化合物的比较
类似化合物
2-丁基-3-甲基-1H-咪唑-4-腈: 缺少吡啶并[1,2-a]苯并咪唑核心,使其结构较为简单。
2-丁基-1H-苯并咪唑-4-腈: 缺少咪唑取代基,可能改变其生物活性。
3-甲基-1-(2-甲基-1H-咪唑-1-基)吡啶并[1,2-a]苯并咪唑: 结构类似,但没有丁基,这可能影响其溶解性和反应活性。
独特之处
2-丁基-3-甲基-1-(2-甲基-1H-咪唑-1-基)吡啶并[1,2-a]苯并咪唑-4-腈同时具有吡啶并[1,2-a]苯并咪唑核心和咪唑取代基,这使其具有独特的性能组合,使其在化学、生物学和工业领域具有广泛的应用前景。
属性
分子式 |
C21H21N5 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
2-butyl-3-methyl-1-(2-methylimidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N5/c1-4-5-8-16-14(2)17(13-22)20-24-18-9-6-7-10-19(18)26(20)21(16)25-12-11-23-15(25)3/h6-7,9-12H,4-5,8H2,1-3H3 |
InChI 键 |
TUZMITSVVBBBNT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622791.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)
![(2Z)-3-ethyl-2-[(3-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622808.png)
![Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622824.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622829.png)

![2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11622836.png)
![4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11622845.png)

![Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11622862.png)
